3-(4-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(4-Nitrophenyl)bicyclo[111]pentan-1-amine is a compound that features a bicyclo[111]pentane core with a 4-nitrophenyl group and an amine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions.
Industrial Production Methods
Large-scale synthesis can be achieved through flow photochemical addition of propellane to diacetyl, which constructs the bicyclo[1.1.1]pentane core efficiently. This method allows for the production of significant quantities of the compound within a short period .
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the amine group.
Major Products
Oxidation: Products include nitro derivatives or carboxylic acids.
Reduction: Products include amines or hydroxylamines.
Substitution: Products include substituted amines or ethers.
Scientific Research Applications
3-(4-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into binding sites that are typically occupied by phenyl rings, thereby modulating the activity of enzymes or receptors. The pathways involved often include those related to signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family, used as a bioisostere for phenyl rings.
[1.1.1]Propellane: A precursor to bicyclo[1.1.1]pentane derivatives, known for its strained structure and reactivity.
Uniqueness
3-(4-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine is unique due to the presence of both a nitrophenyl group and an amine group on the bicyclo[1.1.1]pentane core. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-11-5-10(6-11,7-11)8-1-3-9(4-2-8)13(14)15/h1-4H,5-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXILFAUXSXMEJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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